N-Hydroxy-N-methyl-2-phenylacetamide

描述

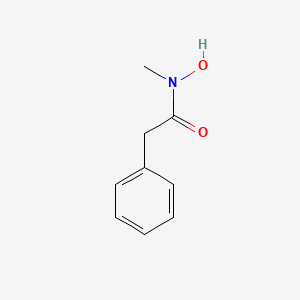

N-Hydroxy-N-methyl-2-phenylacetamide, also known as this compound, is a useful research compound. Its molecular formula is C9H11NO2 and its molecular weight is 165.19 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 646163. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Chemical Properties and Structure

N-Hydroxy-N-methyl-2-phenylacetamide has a molecular formula of CHNO and a molecular weight of approximately 165.19 g/mol. The compound features a hydroxamic acid functional group, which contributes to its unique chemical reactivity and biological interactions. It is soluble in various organic solvents and exhibits moderate stability under standard conditions.

Antimicrobial Activity

Recent studies have investigated the antimicrobial properties of this compound derivatives against Mycobacterium tuberculosis. A series of synthesized compounds were tested for their minimum inhibitory concentration (MIC), with some derivatives showing significant activity at concentrations as low as 6.25 μg/mL. For instance, one compound demonstrated 98% inhibition against the tuberculosis strain H37Rv, suggesting that modifications to the core structure can enhance antimicrobial efficacy .

Anticancer Potential

The compound's anticancer properties have also been explored through various studies. Research indicates that this compound derivatives can inhibit tumor growth in several cancer cell lines. In vitro tests revealed substantial growth inhibition percentages against ovarian cancer cells and other types, highlighting its potential as a therapeutic agent in oncology .

Enzyme Inhibition Studies

Studies have focused on the interactions of this compound with specific enzymes linked to disease mechanisms. The binding affinity of this compound with enzymes such as MtInhA has been evaluated using molecular docking simulations, revealing promising results that suggest it could serve as a lead compound for developing new enzyme inhibitors .

Case Study 1: Antimycobacterial Activity

A study synthesized fourteen new derivatives of this compound and evaluated their antimycobacterial activity against Mycobacterium tuberculosis strain H37Rv. The study utilized the BACTEC radiometric system to assess the MIC values, revealing that certain derivatives exhibited strong inhibition patterns, indicating their potential as new therapeutic agents against tuberculosis .

Case Study 2: Anticancer Efficacy

In another study focusing on anticancer properties, researchers tested various derivatives of this compound against multiple cancer cell lines. The results indicated significant growth inhibition rates, particularly in ovarian cancer models, where apoptosis was induced by the compounds under investigation .

常见问题

Basic Research Questions

Q. What are the recommended synthetic protocols for N-Hydroxy-N-methyl-2-phenylacetamide, and how can reaction efficiency be optimized?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, refluxing a toluene-water mixture (8:2 ratio) with sodium azide (NaN₃) and a chloroacetamide precursor under controlled conditions (5–7 hours) is a viable approach, as demonstrated in analogous phenylacetamide syntheses . Efficiency can be enhanced by monitoring reaction progress via TLC (hexane:ethyl acetate, 9:1) and optimizing stoichiometric ratios of reagents to minimize byproducts. Post-reaction, solvent removal under reduced pressure and crystallization in ethanol yield purified products .

Q. What safety precautions are critical when handling this compound in laboratory settings?

- Methodological Answer : Mandatory safety measures include wearing protective gloves, goggles, and lab coats to avoid skin/eye contact. Reactions involving volatile intermediates should be conducted in fume hoods or gloveboxes to prevent inhalation . Waste must be segregated and disposed via certified biohazard waste services to comply with environmental regulations . Emergency protocols (e.g., eye rinsing and medical consultation) should be pre-established .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for structural confirmation, particularly to resolve signals from the N-hydroxy and N-methyl groups. Mass spectrometry (MS) with electrospray ionization (ESI) provides molecular weight validation . Reference data from NIST Chemistry WebBook can corroborate spectral assignments .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the molecular structure of this compound?

- Methodological Answer : Single-crystal X-ray diffraction using SHELX software (e.g., SHELXL for refinement) is critical for determining bond angles, torsion angles, and hydrogen-bonding networks. Challenges in crystallization (e.g., polymorphism) may require solvent screening (e.g., ethanol/water mixtures) and slow evaporation techniques. SHELX’s robustness in handling twinned or high-resolution data makes it suitable for complex acetamide derivatives .

Q. How should researchers address contradictory NMR data observed in synthetic batches of this compound?

- Methodological Answer : Contradictions may arise from dynamic rotational isomerism or solvent effects. Variable-temperature NMR (VT-NMR) can identify conformational changes, while deuterated solvents (e.g., DMSO-d₆ or CDCl₃) reduce signal splitting. Cross-validation with 2D NMR (COSY, HSQC) and computational modeling (DFT) aids in assigning ambiguous peaks .

Q. What strategies improve the hydrolytic stability of this compound under physiological conditions?

- Methodological Answer : Stability studies in buffered solutions (pH 4–8) at 37°C can identify degradation pathways. Modifying the N-hydroxy group via protective groups (e.g., acetylation) or steric hindrance (e.g., bulky substituents on the phenyl ring) may reduce hydrolysis. LC-MS monitoring quantifies degradation products, guiding structural optimization .

Q. How can structure-activity relationship (SAR) studies guide the design of bioactive this compound derivatives?

- Methodological Answer : Introduce substituents (e.g., halogens, methoxy groups) at the phenyl or acetamide positions to modulate electronic and steric properties. Pharmacological assays (e.g., enzyme inhibition or receptor binding) coupled with molecular docking (using software like AutoDock) reveal critical interactions. For example, analogs with extended alkyl chains showed enhanced bioactivity in related phenylacetamide studies .

属性

CAS 编号 |

72229-75-5 |

|---|---|

分子式 |

C9H11NO2 |

分子量 |

165.19 g/mol |

IUPAC 名称 |

N-hydroxy-N-methyl-2-phenylacetamide |

InChI |

InChI=1S/C9H11NO2/c1-10(12)9(11)7-8-5-3-2-4-6-8/h2-6,12H,7H2,1H3 |

InChI 键 |

ZFOUTGXGIQLWIT-UHFFFAOYSA-N |

SMILES |

CN(C(=O)CC1=CC=CC=C1)O |

规范 SMILES |

CN(C(=O)CC1=CC=CC=C1)O |

同义词 |

N-methyl benzohydroxamic acid N-methylphenylacetohydroxamic acid |

产品来源 |

United States |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。